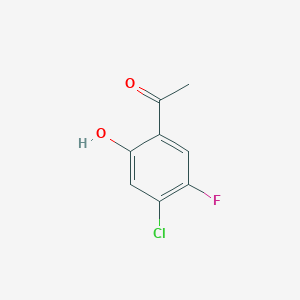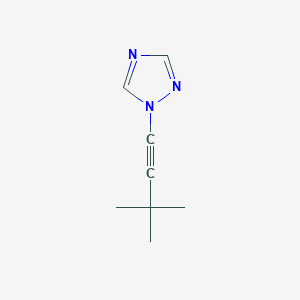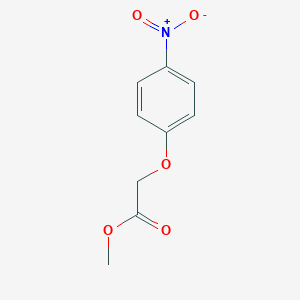![molecular formula C16H18O B011231 4,5-Diethyl[1,1'-biphenyl]-3-ol CAS No. 108191-73-7](/img/structure/B11231.png)
4,5-Diethyl[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethyl[1,1'-biphenyl]-3-ol, also known as DEBP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEBP is a biphenyl derivative that has two ethyl groups attached to the 4 and 5 positions of one of the phenyl rings, and a hydroxyl group attached to the 3 position of the other phenyl ring.
Wirkmechanismus
The mechanism of action of 4,5-Diethyl[1,1'-biphenyl]-3-ol is not fully understood. However, studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to have various biochemical and physiological effects. Studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can reduce the production of pro-inflammatory cytokines and chemokines. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to reduce the expression of various genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Diethyl[1,1'-biphenyl]-3-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 4,5-Diethyl[1,1'-biphenyl]-3-ol is also soluble in various solvents, which makes it easy to use in different experimental setups. However, one limitation of 4,5-Diethyl[1,1'-biphenyl]-3-ol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4,5-Diethyl[1,1'-biphenyl]-3-ol. One area of research is to further investigate its mechanism of action. Understanding the molecular pathways involved in 4,5-Diethyl[1,1'-biphenyl]-3-ol's anti-inflammatory and anti-cancer effects could lead to the development of new drugs. Another area of research is to study the pharmacokinetics and toxicity of 4,5-Diethyl[1,1'-biphenyl]-3-ol in animal models. This information is essential for the development of 4,5-Diethyl[1,1'-biphenyl]-3-ol as a potential drug candidate. Finally, more research is needed to explore the potential applications of 4,5-Diethyl[1,1'-biphenyl]-3-ol in other fields of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, 4,5-Diethyl[1,1'-biphenyl]-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesemethoden
4,5-Diethyl[1,1'-biphenyl]-3-ol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4,5-diethylphenol with 4-bromo-1-chlorobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 4,5-Diethyl[1,1'-biphenyl]-3-ol with high purity.
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl[1,1'-biphenyl]-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. 4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can inhibit the growth of cancer cells and reduce inflammation in various animal models. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to be effective against drug-resistant bacteria.
Eigenschaften
CAS-Nummer |
108191-73-7 |
|---|---|
Produktname |
4,5-Diethyl[1,1'-biphenyl]-3-ol |
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2,3-diethyl-5-phenylphenol |
InChI |
InChI=1S/C16H18O/c1-3-12-10-14(11-16(17)15(12)4-2)13-8-6-5-7-9-13/h5-11,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
USRXQCNXWRPFBZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



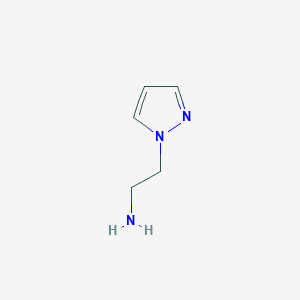


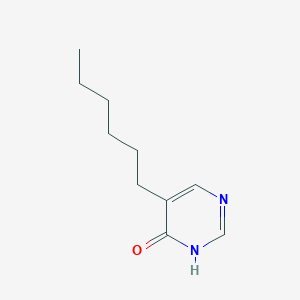

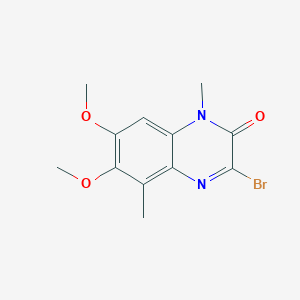
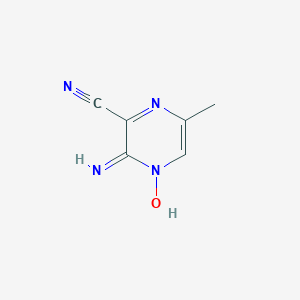
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)

